

# Chloroguanabenz acetate CAS number and chemical data

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## Compound of Interest

Compound Name: Chloroguanabenz acetate

Cat. No.: B1192500

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## In-Depth Technical Guide to Chloroguanabenz Acetate

For Researchers, Scientists, and Drug Development Professionals

### Core Chemical Identity and Properties

**Chloroguanabenz acetate**, a derivative of the  $\alpha 2$ -adrenergic receptor agonist guanabenz, is a chemical compound of significant interest in neurodegenerative disease research. Its potential as an antiprion agent and an inhibitor of protein aggregation has positioned it as a valuable tool for investigating therapeutic strategies for conditions such as Huntington's disease.

CAS Number: 23113-55-5

Chemical Name: (E)-2-(2,3,6-trichlorobenzylidene)hydrazine-1-carboximidamide acetate

This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and signaling pathways associated with **Chloroguanabenz acetate**.

### Physicochemical Data

A summary of the key physicochemical properties of **Chloroguanabenz acetate** is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property          | Value                           | Reference |
|-------------------|---------------------------------|-----------|
| Molecular Formula | $C_8H_7Cl_3N_4 \cdot C_2H_4O_2$ | [1]       |
| Molecular Weight  | 325.58 g/mol                    | [2]       |
| Appearance        | White to off-white powder       | [1]       |
| Solubility        | Soluble in DMSO and ethanol     | [1]       |
| Purity            | ≥95% (by NMR)                   | [1]       |

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis, purification, and analysis of **Chloroguanabenz acetate**.

### Synthesis of Chloroguanabenz Acetate

A plausible synthetic route for **Chloroguanabenz acetate** involves the condensation of 2,3,6-trichlorobenzaldehyde with aminoguanidine bicarbonate, followed by salt formation with acetic acid.

Materials:

- 2,3,6-trichlorobenzaldehyde
- Aminoguanidine bicarbonate
- Concentrated Hydrochloric Acid
- Ethanol
- Glacial Acetic Acid
- Sodium Hydroxide
- Drying agent (e.g., anhydrous sodium sulfate)

- Filtration apparatus
- Reaction flask with reflux condenser
- Magnetic stirrer and heating mantle

#### Procedure:

- **Preparation of Aminoguanidine Hydrochloride:** Dissolve aminoguanidine bicarbonate in water and carefully add concentrated hydrochloric acid in a 1:1 molar ratio. Stir the mixture until the effervescence ceases. The resulting solution contains aminoguanidine hydrochloride.
- **Condensation Reaction:** In a reaction flask, dissolve 2,3,6-trichlorobenzaldehyde in ethanol. To this solution, add an equimolar amount of the prepared aminoguanidine hydrochloride solution.
- **Reaction Monitoring:** Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of the Free Base:** After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable base, such as sodium hydroxide, to precipitate the free base of chloroguanabenz.
- **Purification of the Free Base:** Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
- **Acetate Salt Formation:** Dissolve the purified chloroguanabenz free base in a minimal amount of warm ethanol. Add a slight molar excess of glacial acetic acid to the solution.
- **Crystallization and Isolation:** Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the precipitated **Chloroguanabenz acetate** by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

## Purification

Purification of the synthesized **Chloroguanabenz acetate** is critical to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.

#### Protocol for Recrystallization:

- Dissolve the crude **Chloroguanabenz acetate** in a minimum volume of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven at a temperature below their melting point.

## Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quantification of **Chloroguanabenz acetate**.

#### High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **Chloroguanabenz acetate**, based on methods used for the related compound guanabenz.[\[3\]](#)[\[4\]](#)

| Parameter        | Condition  |
|------------------|--|
| Column           | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 $\mu$ m)  |
| Mobile Phase     | A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection        | UV detector at a suitable wavelength (e.g., 210-254 nm)  |
| Flow Rate        | Typically 1.0 mL/min   |
| Injection Volume | 10-20 $\mu$ L  |
| Temperature      | Ambient or controlled (e.g., 25 $^{\circ}$ C)  |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of **Chloroguanabenz acetate**.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trichlorophenyl ring, the imine proton, the protons of the guanidine group, and the methyl protons of the acetate counter-ion.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the imine carbon, the guanidinium carbon, and the carbonyl and methyl carbons of the acetate.[5]

## Mechanism of Action and Signaling Pathways

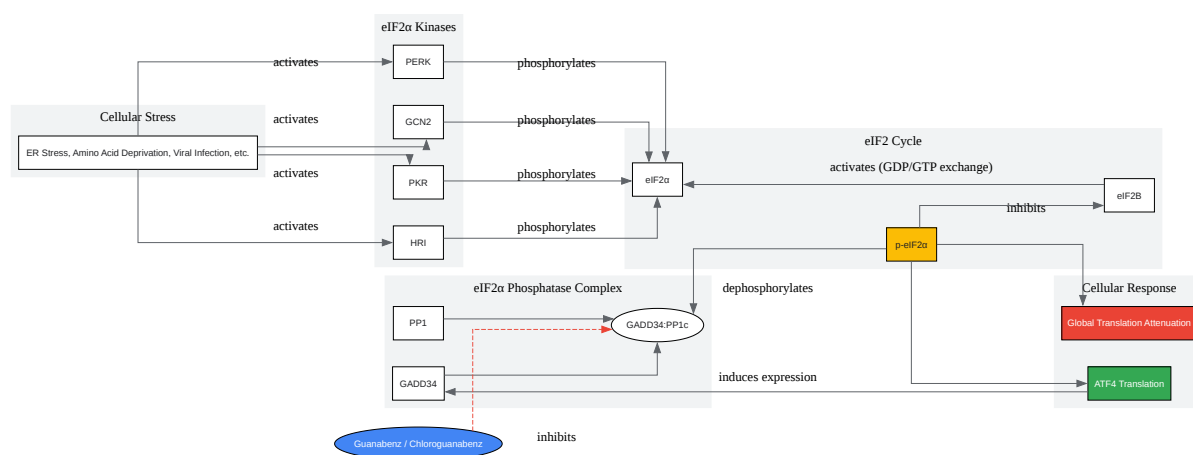
**Chloroguanabenz acetate**'s therapeutic potential stems from its ability to modulate the Integrated Stress Response (ISR). The ISR is a central signaling network that cells activate in response to various stress conditions to restore homeostasis. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 $\alpha$ ).

Guanabenz, and by extension its derivative Chloroguanabenz, has been shown to enhance the phosphorylation of eIF2 $\alpha$ . This action is believed to be independent of its  $\alpha$ 2-adrenergic receptor agonism.[6][7] The sustained phosphorylation of eIF2 $\alpha$  leads to a global reduction in protein synthesis, which can be beneficial in diseases characterized by the accumulation of misfolded proteins.

The antiprion activity of **Chloroguanabenz acetate** is linked to its ability to interfere with the conversion of the normal cellular prion protein (PrP<sup>C</sup>) to its misfolded, pathogenic isoform (PrP<sup>Sc</sup>). While the precise mechanism is still under investigation, it is hypothesized that by modulating cellular stress responses, **Chloroguanabenz acetate** creates an environment that is less conducive to prion propagation.

## Integrated Stress Response (ISR) Pathway

The following diagram illustrates the key components of the Integrated Stress Response and the putative point of intervention for Guanabenz and its derivatives.

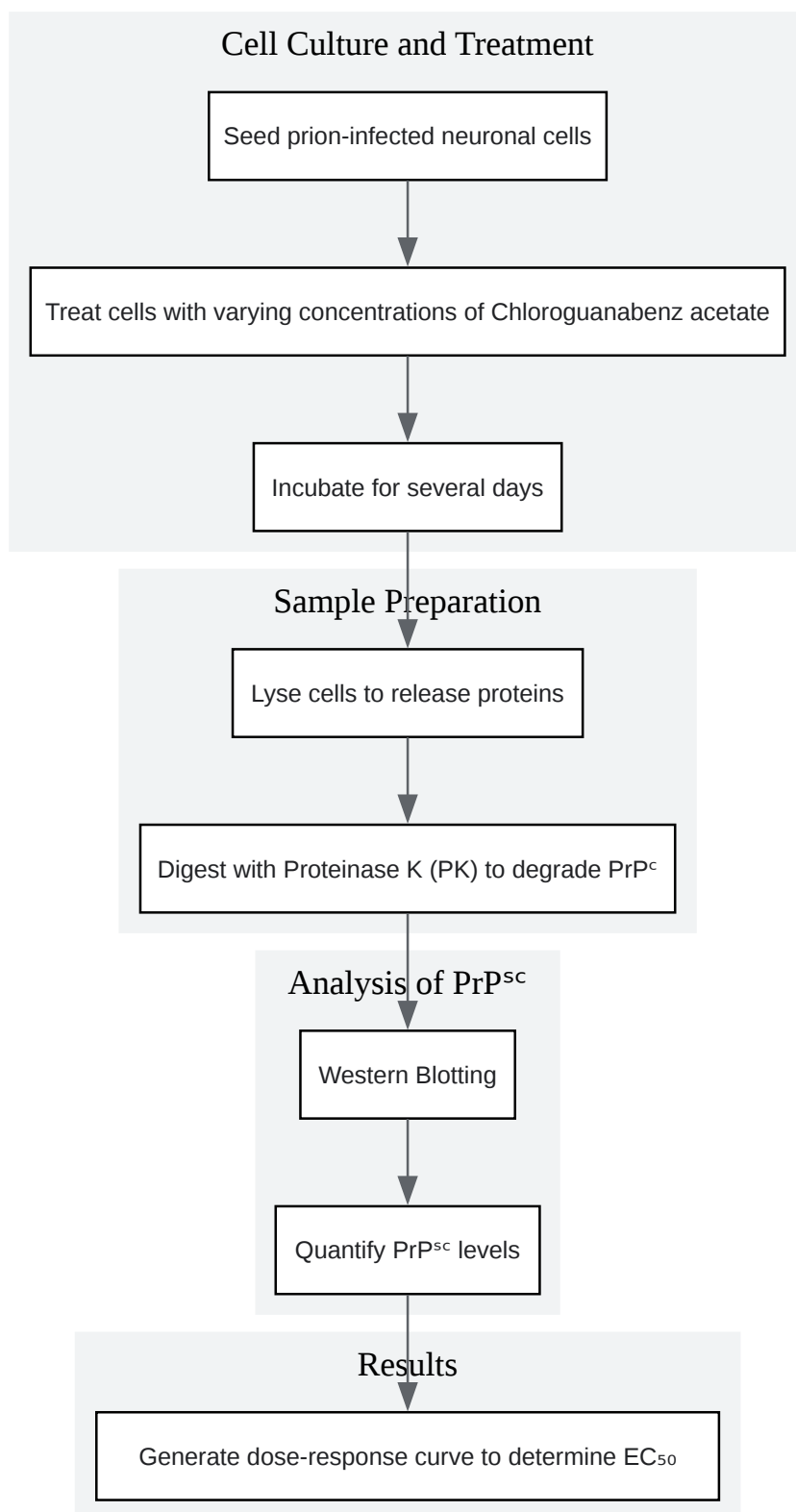


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Caption: Integrated Stress Response pathway and the inhibitory action of Guanabenz.

## Experimental Workflow for Antiprion Activity Assay

A common method to assess the antiprion activity of a compound is through a cell-based assay using prion-infected neuronal cells.



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Caption: Workflow for assessing the antiprion activity of **Chloroguanabenz acetate**.



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